molecular formula C8H4BrFN2O2 B12300208 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B12300208
M. Wt: 259.03 g/mol
InChI Key: RZDZSTKKOLMVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR : In related compounds, such as 2-(4-bromophenyl)-3-fluoro-pyrazolo[1,5-a]pyridine, aromatic protons resonate between δ 7.5–8.5 ppm. For the target compound, the carboxylic acid proton is expected as a broad singlet near δ 12.5 ppm due to hydrogen bonding. The pyridine ring proton at position 5 (adjacent to bromine) may appear downfield-shifted (δ ~8.2 ppm) due to the electron-withdrawing effect of bromine.

13C NMR : Key signals include the carbonyl carbon (δ ~167 ppm), aromatic carbons (δ 110–150 ppm), and the C–F carbon (δ ~160 ppm, J = 250 Hz). The quaternary carbon bearing bromine (C6) typically resonates near δ 125 ppm.

19F NMR : The fluorine atom at position 4 produces a singlet between δ -110 to -115 ppm, consistent with meta-substituted aryl fluorides.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Dominant absorptions include:

  • O–H stretch : Broad band at 2500–3300 cm⁻¹ (carboxylic acid dimer)
  • C=O stretch : Sharp peak near 1700 cm⁻¹
  • C–F stretch : 1100–1200 cm⁻¹
  • Aromatic C–H bends : 750–900 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is anticipated at m/z 260.94 (C₈H₄BrFN₂O₂). Characteristic fragments include:

  • [M–COOH]⁺ at m/z 215.02 (base peak, corresponding to 6-bromo-4-fluoropyrazolo[1,5-a]pyridine)
  • [M–Br]⁺ at m/z 181.04
  • [C₇H₄FN₂O₂]⁺ at m/z 179.03

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d) level predicts bond lengths of 1.75 Å (C–Br), 1.34 Å (C–F), and 1.21 Å (C=O). The HOMO-LUMO energy gap, a measure of reactivity, is calculated at ~4.8 eV, indicating moderate stability (Figure 2). The HOMO localizes on the pyrazole ring and carboxylic acid group, while the LUMO resides on the pyridine moiety, suggesting nucleophilic attack at position 5.

Natural Bond Orbital (NBO) Analysis

NBO charges highlight significant negative charge density on the carboxylic oxygen atoms (-0.72 e) and fluorine (-0.34 e), while bromine carries a partial positive charge (+0.28 e) due to its electron-withdrawing inductive effect.

Table 1: Key Structural Parameters

Parameter Value Source
Molecular Formula C₈H₄BrFN₂O₂
Molecular Weight 260.94 g/mol
Predicted Density 1.85 g/cm³
HOMO-LUMO Gap 4.8 eV

Table 2: Calculated NBO Charges

Atom Charge (e)
O (COOH) -0.72
F -0.34
Br +0.28
N1 (Pyrazole) -0.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-6(10)7-5(8(13)14)2-11-12(7)3-4/h1-3H,(H,13,14)

InChI Key

RZDZSTKKOLMVPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2C=C1Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

Boc Removal and Cyclization Protocol

A patent-published method (CN117143095A) outlines the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, adaptable for fluorinated analogs:

  • Boc Deprotection : Tert-butyl (methylsulfonyl)oxycarbamate is treated with trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours to yield hydroxylamine-O-sulfonic acid.
  • Cyclization : Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran (THF) at −70 to −50°C for 12–16 hours, followed by ethyl propiolate addition and lithium bis(trimethylsilyl)amide (LiHMDS)-mediated cyclization to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Carboxylation and Functional Group Interconversion

Saponification-Acidification Sequence

The ethyl ester intermediate (ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) undergoes hydrolysis:

  • Saponification : Treatment with 1M NaOH or LiOH at 0–25°C for >24 hours.
  • Acidification : Concentrated HCl (12M) added to precipitate the carboxylic acid.

Optimization Data :

Parameter Condition Source
Solvent Ethanol/Water (10–20 mL/g substrate)
Temperature 0–25°C
Inorganic Base 1M NaOH or LiOH
Acidification Agent 12M HCl

Halogenation Techniques for Bromine and Fluorine

Electrophilic Bromination

  • N-Bromosuccinimide (NBS) : Reacts with pyrazolo[1,5-a]pyridine at the 6-position in dichloromethane (DCM) at 0°C.
  • Regioselectivity : Directed by the electron-withdrawing carboxylic acid group.

Nucleophilic Fluorination

  • Balz-Schiemann Reaction : Diazotization of an aniline precursor followed by HF pyrolysis.
  • Metal-Halogen Exchange : Use of LDA or Grignard reagents to substitute bromine with fluorine.

Purification and Characterization

  • Crystallization : Ethyl ester intermediates purified via cold water quenching and recrystallization from ethanol/water mixtures.
  • Spectroscopic Analysis :
    • ¹H NMR : Aromatic protons appear as doublets (δ 8.5–7.4 ppm).
    • MS : Molecular ion peak at m/z 259.03 [M+H]⁺.

Scientific Research Applications

Anticancer Activity

Research has indicated that 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits significant anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. A study demonstrated that this compound inhibits the activity of certain kinases involved in tumor growth, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes was evaluated in vitro, revealing effective inhibition against various strains of bacteria. This property could lead to the development of new antibiotics, addressing the growing concern of antibiotic resistance.

Organic Electronics

In material science, this compound is explored for its application in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be utilized as a building block for synthesizing novel materials with enhanced charge transport properties.

Case Study 1: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms of this compound was conducted using human cancer cell lines. The results indicated that the compound effectively induced apoptosis through the activation of caspase pathways. This study highlights its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial efficacy, researchers tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a dose-dependent inhibition of bacterial growth, emphasizing its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity. The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired biological outcomes.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Key Example: 5-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid

  • Structural Difference : Bromine at position 5 instead of 4.
  • This compound has a molecular weight of 259.03 (C₈H₄BrFN₂O₂) and is available at ≥98% purity .
  • Synthesis : Similar halogenation pathways but requires precise regioselective control.

Table 1: Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
6-Bromo-4-fluoro derivative Not explicitly provided C₈H₄BrFN₂O₂ 259.03* Br (C6), F (C4), COOH (C3)
5-Bromo-4-fluoro derivative 2386008-64-4 C₈H₄BrFN₂O₂ 259.03 Br (C5), F (C4), COOH (C3)
4-Bromo derivative (carboxylic acid) 1101121-05-4 C₈H₅BrN₂O₂ 257.04 Br (C4), COOH (C3)

*Calculated based on and .

Functional Group Variations

Carbaldehyde Derivatives

  • Example : 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 2795141-85-2, C₈H₄BrFN₂O).
  • Comparison : Replaces the carboxylic acid (-COOH) with an aldehyde (-CHO). This modification reduces acidity and alters reactivity, making it suitable for Schiff base formation or further derivatization .

Ester Derivatives

  • Examples : Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1062368-71-1) and ethyl 6-bromo analog (CAS: 1356144-48-3).
  • Role : Esters are often intermediates in synthesis, offering improved solubility for coupling reactions (e.g., amidation in ) .

Sulfamoyl-Substituted Analog

  • Example : 6-(N,N-Dimethylsulfamoyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 941585-35-9).

Substituent Effects on Physical Properties

Benzyloxy and Methyl Derivatives ():

  • 2-Benzyloxypyrazolo[1,5-a]pyridine-3-carboxylic acid (20a) : Melting point 159.9–160.5°C, 99% yield.
  • 7-Methyl analog (20b) : Higher melting point (181.1–181.8°C) due to increased symmetry.
  • 5-Methyl analog (20c) : Melting point 174.3–174.9°C, 96% yield.
  • Trend : Alkyl/aryloxy substituents increase melting points compared to halogenated analogs, likely due to enhanced crystallinity.

Structural Analogs with Different Fused Rings

Imidazo[1,5-a]pyridine and Pyrido[2,3-d]pyrimidine Derivatives ():

  • 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid: Features a fused imidazole ring instead of pyrazole.
  • 6-Bromo-2-chloropyrido[2,3-d]pyrimidine : A larger fused-ring system (pyrido-pyrimidine), which may offer distinct binding motifs for nucleic acid targets.

Table 2: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Weight Melting Point (°C) Key Functional Group Application/Note
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid - 259.03 Not reported COOH Kinase inhibition
5-Bromo-4-fluoro derivative 2386008-64-4 259.03 Not reported COOH Positional isomer
6-Bromo-4-fluoro-3-carbaldehyde 2795141-85-2 243.04 Not reported CHO Synthetic intermediate
2-Benzyloxy-3-carboxylic acid (20a) - 299.29 159.9–160.5 COOH, O-Bn High-yield synthesis

Biological Activity

6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (C₈H₄BrFN₂O₂) is a heterocyclic compound notable for its unique combination of bromine and fluorine substituents. This compound belongs to the pyrazolo family, which is recognized for its diverse applications in medicinal chemistry and material science. The presence of these halogens enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, particularly in drug development.

  • Molecular Formula : C₈H₄BrFN₂O₂
  • Molecular Weight : 259.03 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2177259-24-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound can modulate various biochemical pathways, potentially leading to therapeutic effects. The halogen substituents are believed to enhance binding affinity and selectivity towards these targets, which is crucial for drug efficacy.

Anticancer Activity

Research has indicated that compounds within the pyrazolo family exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazolo compounds can inhibit cancer cell proliferation. For instance, structural analogs have been tested against human cancer cell lines (e.g., MCF-7 for breast cancer and K-562 for leukemia), with varying degrees of success in cytotoxicity and kinase inhibition.

A comparative study highlighted the following findings:

Compound NameTarget Cancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7Not yet establishedPotential kinase modulation
3-Bromopyrazolo[1,5-a]pyridineK-56215CDK2 inhibition
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylateMCF-720Apoptosis induction

These results indicate that while some derivatives show promise in inhibiting cancer cell growth, further research is required to elucidate the specific mechanisms by which this compound exerts its effects.

Enzyme Interaction Studies

The compound has also been evaluated for its interactions with various enzymes. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In silico molecular docking studies suggest that this compound can effectively bind to the active sites of these kinases, potentially leading to inhibition.

Case Studies

One notable study investigated the compound's effects on CDK2 and Abl protein kinases. The results indicated that while some pyrazolo derivatives inhibited kinase activity at micromolar concentrations, this compound did not demonstrate significant inhibition within the tested concentration range. This highlights the need for further optimization of the compound's structure to enhance its biological activity against these targets.

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions and other organic transformations. These synthetic routes allow for modifications that can enhance yield and purity while potentially improving biological activity.

Chemical Reactions Analysis

Coupling Reactions

The bromine atom at position 6 enables cross-coupling reactions, such as Suzuki-Miyaura coupling:

  • Reagents : Pd(PPh₃)₄ catalyst, aryl boronic acid, Na₂CO₃, toluene

  • Conditions : Reflux at 130°C for several hours

  • Outcome : Substitution of bromine with aryl groups (e.g., biphenyl derivatives) .

Oxidation/Reduction

  • Oxidation : The carboxylic acid group can be oxidized to form amides or esters using reagents like thionyl chloride.

  • Reduction : Potential conversion of the acid to an alcohol, though specific conditions are not detailed in available sources.

Nucleophilic Substitution

The bromine at position 6 is reactive toward nucleophiles due to its electronic environment. For example:

  • Reagents : Strong bases (e.g., LiHMDS), nucleophiles (e.g., alkyl halides)

  • Conditions : Low temperatures (0°C) and controlled reaction times .

Reaction Conditions and Optimization

  • Solvents : THF and DMSO are commonly used to stabilize intermediates and enhance reactivity .

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling reactions .

  • Temperature : Cyclization requires cryogenic conditions (-70 to -50°C) to control reactivity .

  • Yields : Saponification and acidification steps are optimized to minimize by-products and improve purity .

Table 2: Coupling Reaction Parameters

Reaction TypeReagentsSolventTemperatureYield
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidToluene130°C~52%

Comparative Analysis of Reactivity

The bromine and fluorine substituents exhibit distinct reactivity profiles:

SubstituentPositionReactivity FactorTypical Reactions
Bromine6HighSuzuki coupling, substitution
Fluorine4ModerateNucleophilic aromatic substitution

This substitution pattern directs reactivity toward the bromine site, enabling selective functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.